molecular formula C8H17NO4 B13184045 Butyl 2-(aminooxy)-3-methoxypropanoate

Butyl 2-(aminooxy)-3-methoxypropanoate

Cat. No.: B13184045
M. Wt: 191.22 g/mol
InChI Key: ZINMYJMUZWCIHC-UHFFFAOYSA-N
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Description

Butyl 2-(aminooxy)-3-methoxypropanoate is an organooxygen compound featuring an aminooxy (-ONH₂) group, a methoxy (-OCH₃) substituent, and a butyl ester moiety. This structure confers unique reactivity, particularly in oxime ligation reactions, where the aminooxy group reacts with carbonyl groups (e.g., ketones, aldehydes) to form stable oxime bonds . Such reactions are pivotal in bioconjugation, enabling the attachment of drugs, radionuclides, or probes to peptides or proteins .

Properties

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

IUPAC Name

butyl 2-aminooxy-3-methoxypropanoate

InChI

InChI=1S/C8H17NO4/c1-3-4-5-12-8(10)7(13-9)6-11-2/h7H,3-6,9H2,1-2H3

InChI Key

ZINMYJMUZWCIHC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(COC)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(aminooxy)-3-methoxypropanoate typically involves the esterification of 2-(aminooxy)-3-methoxypropanoic acid with butanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(aminooxy)-3-methoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, butyl 2-(aminooxy)-3-methoxypropanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms involving aminooxy groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In the pharmaceutical industry, this compound may be explored for its potential therapeutic properties. Its unique structure could be leveraged to develop new drugs with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of butyl 2-(aminooxy)-3-methoxypropanoate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it a useful reagent in bioconjugation and labeling studies. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

2-Hydroxypropyl 2-(Aminooxy)-3-Methoxypropanoate

  • Structural Difference : Replaces the butyl ester with a hydroxypropyl group.
  • Impact on Properties : The hydroxypropyl group introduces higher hydrophilicity, making this compound more water-soluble than its butyl counterpart. This could favor applications in aqueous reaction systems or drug formulations requiring enhanced bioavailability .
  • Reactivity: Both compounds share the aminooxy and methoxy groups, ensuring similar oxime ligation efficiency. However, the hydroxypropyl ester may exhibit steric hindrance in certain reactions due to its bulkier structure.

Methyl Esters of Aminooxy-Containing Compounds

  • Example: Methyl 3-arylamino-2-benzoylaminobut-2-enoate (from cyclization reactions in imidazole synthesis) .
  • Structural Difference: Lacks the aminooxy group but shares ester functionality.
  • Impact on Properties: Methyl esters are less lipophilic than butyl esters, reducing solubility in organic solvents. The absence of an aminooxy group limits their utility in bioconjugation but enables alternative reactivity (e.g., cyclization via heating with polyphosphoric acid) .

Aminooxy Acetylated Peptides

  • Example: (Aminooxy)acetylated somatostatin derivatives used in radiolabeling .
  • Structural Difference: Aminooxy groups are directly conjugated to peptides rather than esterified small molecules.
  • Impact on Properties: Peptide-bound aminooxy groups are more sensitive to competing carbonyl compounds (e.g., acetone, formaldehyde), necessitating stringent reaction conditions. In contrast, butyl 2-(aminooxy)-3-methoxypropanoate, as a small molecule, offers greater synthetic flexibility and stability during storage .

Comparative Data Table

Compound Key Functional Groups Solubility Profile Primary Applications Stability Considerations
This compound Aminooxy, methoxy, butyl ester High in organic solvents Bioconjugation, organic synthesis Stable in anhydrous conditions
2-Hydroxypropyl analog Aminooxy, methoxy, hydroxypropyl Moderate hydrophilicity Aqueous-phase reactions, drug delivery Susceptible to ester hydrolysis
Methyl esters (e.g., imidazole derivatives) Methyl ester, enamine Low lipophilicity Heterocyclic synthesis Stable under acidic cyclization
Aminooxy-acetylated peptides Peptide backbone, aminooxy Variable (peptide-dependent) Targeted radionuclide/drug delivery Sensitive to ambient carbonyls

Key Research Findings

  • Reactivity in Ligation: this compound demonstrates comparable oxime bond formation kinetics to hydroxypropyl analogs but outperforms peptide-bound aminooxy groups in stability during storage .
  • Synthetic Utility : The butyl ester’s lipophilicity facilitates purification via organic-phase extraction, a limitation for hydrophilic analogs like the hydroxypropyl derivative .
  • Stability Challenges: Like all aminooxy compounds, it requires protection from aldehydes/ketones, but its small-molecule nature simplifies handling compared to peptide conjugates .

Biological Activity

Butyl 2-(aminooxy)-3-methoxypropanoate is an organic compound characterized by its unique structural features, including an aminooxy group and a methoxy group. This compound has garnered attention due to its potential biological activities, particularly in enzyme interactions and modifications of biomolecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemical research.

Chemical Structure and Properties

  • Molecular Formula: C8_{8}H17_{17}N1_{1}O4_{4}
  • Molecular Weight: Approximately 191.22 g/mol

The aminooxy group in this compound enables it to form oxime linkages with carbonyl-containing biomolecules, which can significantly influence enzyme activity and protein function. This property is essential for its potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules through the following mechanisms:

  • Formation of Oxime Linkages:
    • The aminooxy group reacts with carbonyl compounds, leading to the formation of stable oxime derivatives. This reaction is crucial for understanding enzyme mechanisms and protein modifications.
  • Enzyme Interaction:
    • The compound's reactivity allows it to modify enzyme activities, potentially serving as a tool for studying enzyme-substrate interactions and biochemical pathways.

Research Findings and Case Studies

Recent studies have highlighted the biological significance of this compound:

  • Inhibition Studies:
    A study on similar compounds indicated that modifications at the aminooxy position could enhance inhibitory effects on specific enzymes. For instance, compounds with oxime functionalities demonstrated significant inhibition of topoisomerase IIα, suggesting that this compound could exhibit similar properties .
  • Cytotoxicity Assays:
    In vitro assays have shown that compounds with aminooxy groups can exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated IC50 values in the micromolar range, indicating potential for anticancer applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 2-(aminooxy)-3-methoxypropanoateC6_{6}H13_{13}N1_{1}O4_{4}Lacks butyl groupModerate enzyme interaction
Tert-Butyl 2-(aminooxy)-3-methoxypropanoateC8_{8}H17_{17}N1_{1}O4_{4}Tert-butyl esterEnhanced reactivity with carbonyls
Butan-2-yl 3-methoxypropanoateC7_{7}H14_{14}O3_{3}No amino or oxy groupsMinimal biological activity

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